molecular formula C19H20Cl2N2O B13573199 2-Chloro-1-{4-[(3-chlorophenyl)methyl]-2-phenylpiperazin-1-yl}ethan-1-one

2-Chloro-1-{4-[(3-chlorophenyl)methyl]-2-phenylpiperazin-1-yl}ethan-1-one

Cat. No.: B13573199
M. Wt: 363.3 g/mol
InChI Key: SQDMYKGFSYZNCQ-UHFFFAOYSA-N
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Description

2-Chloro-1-{4-[(3-chlorophenyl)methyl]-2-phenylpiperazin-1-yl}ethan-1-one is a complex organic compound that features a piperazine ring substituted with chlorophenyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-{4-[(3-chlorophenyl)methyl]-2-phenylpiperazin-1-yl}ethan-1-one typically involves multiple steps. One common method includes the reaction of 1-(3-chlorophenyl)piperazine with benzyl chloride under basic conditions to form the intermediate 1-{4-[(3-chlorophenyl)methyl]-2-phenylpiperazin-1-yl}ethan-1-one. This intermediate is then chlorinated using thionyl chloride or phosphorus pentachloride to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-{4-[(3-chlorophenyl)methyl]-2-phenylpiperazin-1-yl}ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Chloro-1-{4-[(3-chlorophenyl)methyl]-2-phenylpiperazin-1-yl}ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in

Properties

Molecular Formula

C19H20Cl2N2O

Molecular Weight

363.3 g/mol

IUPAC Name

2-chloro-1-[4-[(3-chlorophenyl)methyl]-2-phenylpiperazin-1-yl]ethanone

InChI

InChI=1S/C19H20Cl2N2O/c20-12-19(24)23-10-9-22(13-15-5-4-8-17(21)11-15)14-18(23)16-6-2-1-3-7-16/h1-8,11,18H,9-10,12-14H2

InChI Key

SQDMYKGFSYZNCQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(CN1CC2=CC(=CC=C2)Cl)C3=CC=CC=C3)C(=O)CCl

Origin of Product

United States

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